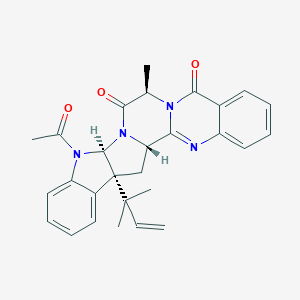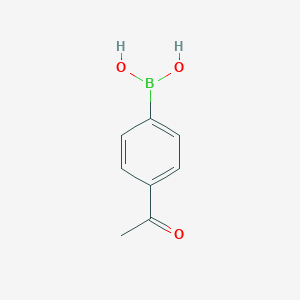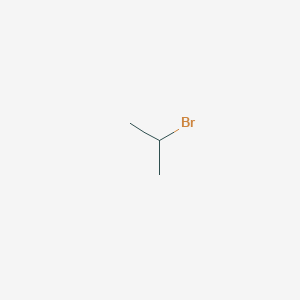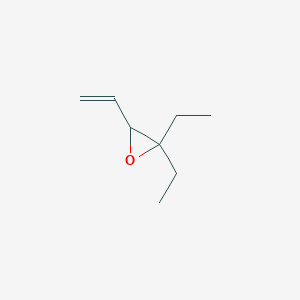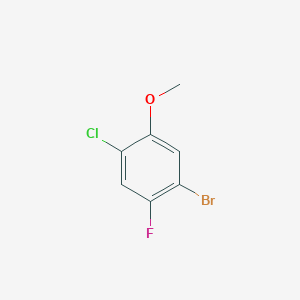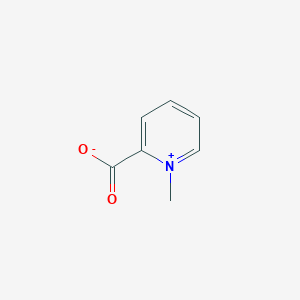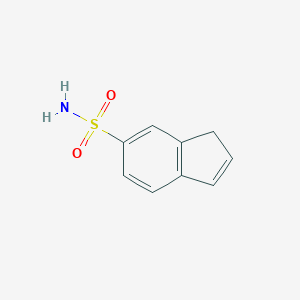
1H-Indene-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-6-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a heterocyclic organic compound that contains both a sulfonamide and an indene group. The compound's unique structure has led to its investigation as a potential drug candidate for a variety of diseases.
Wirkmechanismus
The mechanism of action of 1H-Indene-6-sulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various molecular pathways involved in disease progression. For example, it has been found to inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Indene-6-sulfonamide can modulate various biochemical and physiological processes in the body. For example, it has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Indene-6-sulfonamide in lab experiments include its potential therapeutic properties and its unique chemical structure. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1H-Indene-6-sulfonamide. One area of interest is the synthesis of analogs with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and its potential use in treating various diseases.
Synthesemethoden
The synthesis of 1H-Indene-6-sulfonamide involves the reaction of indene with sulfonamide in the presence of a catalyst. The reaction can be carried out using various methods, including refluxing the reactants in a solvent or using a microwave-assisted synthesis. The yield and purity of the product can be optimized by adjusting reaction conditions such as temperature, time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
1H-Indene-6-sulfonamide has been investigated for its potential therapeutic properties in various scientific research studies. The compound has been found to exhibit anti-inflammatory, antitumor, and antimicrobial activities. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
145135-56-4 |
|---|---|
Produktname |
1H-Indene-6-sulfonamide |
Molekularformel |
C9H9NO2S |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
3H-indene-5-sulfonamide |
InChI |
InChI=1S/C9H9NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2,(H2,10,11,12) |
InChI-Schlüssel |
VLOWWUOPVMIBFL-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
C1C=CC2=C1C=C(C=C2)S(=O)(=O)N |
Synonyme |
1H-Indene-6-sulfonamide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



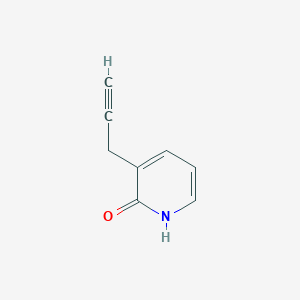
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
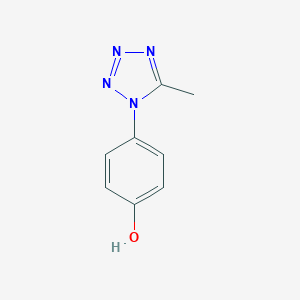
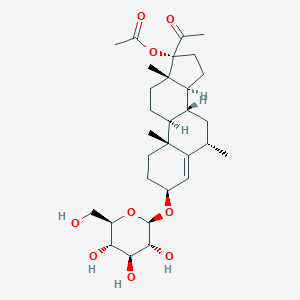
![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)
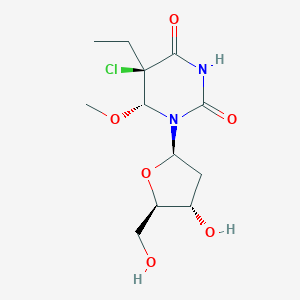
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
